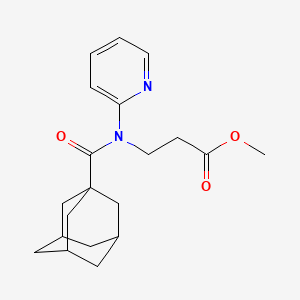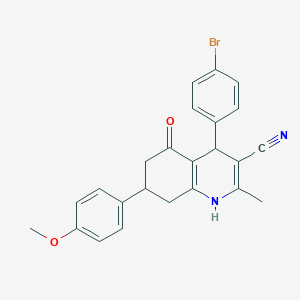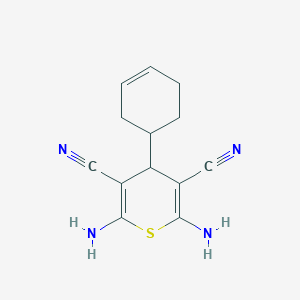
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory.
作用机制
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory. Glutamate can cause damage to neurons when it is overactive, which is believed to contribute to the development of Alzheimer's disease. By blocking the action of glutamate, methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation in the brain, and protect neurons from damage. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it has been extensively studied and has a well-established mechanism of action. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate is also relatively safe and has few side effects. However, one limitation of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it is a drug that is used to treat Alzheimer's disease, which may limit its use in other types of experiments.
未来方向
There are a number of future directions for research on methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. One direction is to study its potential for treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential for improving cognitive function in healthy individuals. Additionally, researchers could study the effects of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate on different types of neurons and brain regions to better understand its mechanism of action.
合成方法
The synthesis method of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate involves the reaction of 1-adamantylamine with ethyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with methylamine to form methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. The yield of the synthesis method is typically around 40-50%.
科学研究应用
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been extensively studied in scientific research for its potential to treat Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in patients with mild to moderate Alzheimer's disease. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
属性
IUPAC Name |
methyl 3-[adamantane-1-carbonyl(pyridin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18(23)5-7-22(17-4-2-3-6-21-17)19(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-4,6,14-16H,5,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDHOIGQSBBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)